molecular formula C18H16N2O B4946722 N-[1-(pyridin-4-yl)ethyl]naphthalene-2-carboxamide

N-[1-(pyridin-4-yl)ethyl]naphthalene-2-carboxamide

Cat. No.: B4946722
M. Wt: 276.3 g/mol
InChI Key: DBUJCVPNZKKDAY-UHFFFAOYSA-N
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Description

N-[1-(pyridin-4-yl)ethyl]naphthalene-2-carboxamide is a compound that combines a naphthalene ring with a pyridine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both naphthalene and pyridine rings in its structure suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(pyridin-4-yl)ethyl]naphthalene-2-carboxamide typically involves the reaction of naphthalene-2-carboxylic acid with 1-(pyridin-4-yl)ethanamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(pyridin-4-yl)ethyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(pyridin-4-yl)ethyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation. The presence of the pyridine ring allows for hydrogen bonding and π-π interactions with the target proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(pyridin-4-yl)ethyl]naphthalene-2-carboxamide is unique due to the combination of naphthalene and pyridine rings in its structure. This dual functionality allows it to exhibit a broader range of chemical and biological activities compared to compounds with only one of these rings.

Properties

IUPAC Name

N-(1-pyridin-4-ylethyl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-13(14-8-10-19-11-9-14)20-18(21)17-7-6-15-4-2-3-5-16(15)12-17/h2-13H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUJCVPNZKKDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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